molecular formula C11H14N2O B11909946 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide CAS No. 63625-15-0

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

Cat. No.: B11909946
CAS No.: 63625-15-0
M. Wt: 190.24 g/mol
InChI Key: TZYTXZIUXUOFTM-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound includes a quinoline ring system that is partially hydrogenated, with a methyl group at the 4-position and a carboxamide group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Hydrogenation: The quinoline ring is partially hydrogenated to form the tetrahydroquinoline structure. This can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst.

    Introduction of the Methyl Group: The methyl group can be introduced at the 4-position through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can undergo oxidation reactions to form quinoline derivatives.

    Reduction: The compound can be reduced further to form fully hydrogenated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in

Properties

CAS No.

63625-15-0

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

InChI

InChI=1S/C11H14N2O/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14)

InChI Key

TZYTXZIUXUOFTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC(C2=NC=C1)C(=O)N

Origin of Product

United States

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